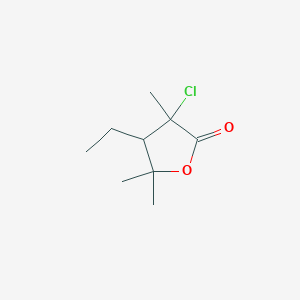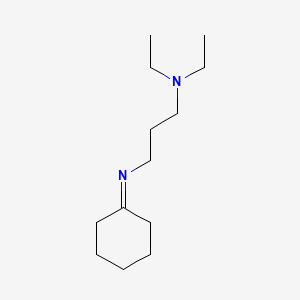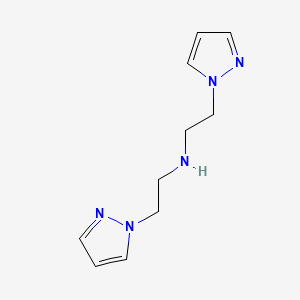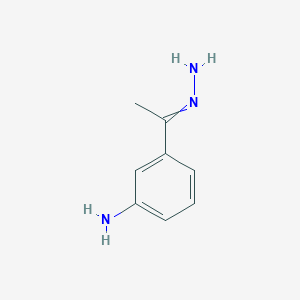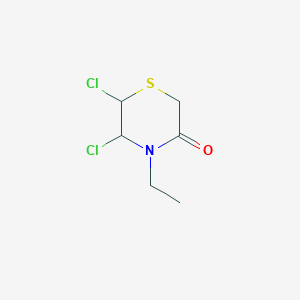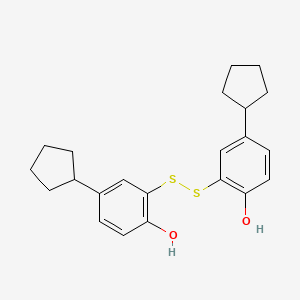
2,2'-Disulfanediylbis(4-cyclopentylphenol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Disulfanediylbis(4-cyclopentylphenol) is a chemical compound characterized by the presence of two cyclopentylphenol groups connected by a disulfide bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Disulfanediylbis(4-cyclopentylphenol) typically involves the reaction of 4-cyclopentylphenol with a disulfide-forming reagent. One common method includes the use of Lawesson’s reagent, which facilitates the formation of the disulfide bond under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane, with the temperature maintained at a moderate level to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially incorporating continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
2,2’-Disulfanediylbis(4-cyclopentylphenol) can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol.
Substitution: The phenolic groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as dithiothreitol or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Halogenated or nitrated phenols.
Scientific Research Applications
2,2’-Disulfanediylbis(4-cyclopentylphenol) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways involving disulfide bonds.
Medicine: Investigated for its potential therapeutic properties, particularly in the context of oxidative stress and redox biology.
Industry: Utilized in the development of advanced materials with specific chemical properties
Mechanism of Action
The mechanism of action of 2,2’-Disulfanediylbis(4-cyclopentylphenol) involves its ability to undergo redox reactions due to the presence of the disulfide bond. This bond can be reversibly oxidized and reduced, allowing the compound to participate in various biochemical processes. The phenolic groups may also interact with biological targets, potentially influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,2’-Disulfanediylbis(1H-pyrroles): These compounds also contain a disulfide bond but differ in their aromatic structure.
2,2’-Disulfanediylbis(n-sec-butylbenzamide): Similar in having a disulfide bond but with different substituents on the aromatic rings
Uniqueness
2,2’-Disulfanediylbis(4-cyclopentylphenol) is unique due to the presence of cyclopentyl groups, which may confer distinct steric and electronic properties compared to other disulfide-containing compounds
Properties
CAS No. |
88661-15-8 |
|---|---|
Molecular Formula |
C22H26O2S2 |
Molecular Weight |
386.6 g/mol |
IUPAC Name |
4-cyclopentyl-2-[(5-cyclopentyl-2-hydroxyphenyl)disulfanyl]phenol |
InChI |
InChI=1S/C22H26O2S2/c23-19-11-9-17(15-5-1-2-6-15)13-21(19)25-26-22-14-18(10-12-20(22)24)16-7-3-4-8-16/h9-16,23-24H,1-8H2 |
InChI Key |
FOXMYVVLUDGIDM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2=CC(=C(C=C2)O)SSC3=C(C=CC(=C3)C4CCCC4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[Cyano(fluoro)methyl]benzoic acid](/img/structure/B14391153.png)
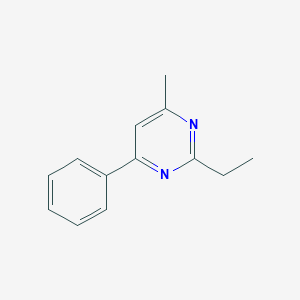
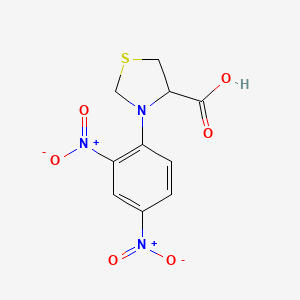
![Phosphonic acid, [[bis(1-methylethyl)amino]methyl]-, diethyl ester](/img/structure/B14391171.png)
![4-[(2-Ethyl-2-methyl-1,3-dioxolan-4-yl)methyl]morpholine](/img/structure/B14391175.png)
![2,3,5,6-Tetrachloro-1,6-dimethyl-4-[(methylcarbamoyl)oxy]cyclohexa-2,4-dien-1-yl phosphate](/img/structure/B14391178.png)
![benzoic acid;[(2R,4S)-2-propyl-1,3-dithiolan-4-yl]methanol](/img/structure/B14391186.png)
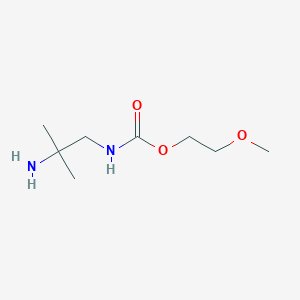
![2,6-Diphenyl[1,3]thiazolo[4,5-d]pyridazin-7(6H)-one](/img/structure/B14391199.png)
